An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0)
An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethylphenyl)ethanone (CAS No. 26346-85-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2,4-dimethylphenyl)ethanone, also known as 2,4-dimethylphenacyl bromide, is a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceutical compounds, owing to the reactivity of the α-bromo ketone moiety. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of structurally related acetophenone derivatives to highlight its potential as a scaffold for new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1-(2,4-dimethylphenyl)ethanone is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 26346-85-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | Light yellow solid | N/A |
| Melting Point | 44 °C | N/A |
| Boiling Point | 281.2 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.362 g/cm³ (Predicted) | N/A |
| Solubility | Information not available | N/A |
| InChI Key | GSCCVWPVPFIRJP-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)CBr)C | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone typically involves the α-bromination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. Several methods are available for the α-bromination of ketones, with the choice of brominating agent and reaction conditions influencing the yield and purity of the product.
Proposed Synthesis Route
A common and effective method for the α-bromination of acetophenones is the use of bromine in a suitable solvent, often with a catalytic amount of acid.[2]
Reaction:
1-(2,4-dimethylphenyl)ethanone + Br₂ → 2-Bromo-1-(2,4-dimethylphenyl)ethanone + HBr
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of a structurally related compound, 2-Bromo-1-(2,4-dichlorophenyl)ethanone, and is expected to be effective for the target molecule.
Materials:
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1-(2,4-dimethylphenyl)ethanone
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Bromine (Br₂)
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Diethyl ether (anhydrous)
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-dimethylphenyl)ethanone (0.1 mol) in 100 mL of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add bromine (0.1 mmol) dropwise to the stirred solution.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion of the reaction, transfer the mixture to a separatory funnel.
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Wash the organic phase sequentially with 100 mL of deionized water and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 2-Bromo-1-(2,4-dimethylphenyl)ethanone can be further purified by recrystallization.
Safety Precautions: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-1-(2,4-dimethylphenyl)ethanone stems from the reactivity of the α-bromo ketone functional group. This moiety is susceptible to nucleophilic substitution, making it an excellent precursor for a wide range of derivatives.
General Reactivity
The carbon atom bearing the bromine is electrophilic and readily undergoes Sₙ2 reactions with various nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position to the carbonyl group.
Role as a Pharmaceutical Intermediate
α-Bromoacetophenones are valuable building blocks in medicinal chemistry.[3] They serve as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many approved drugs.[3]
Derivatives of structurally similar compounds have shown promise in several therapeutic areas:
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Antifungal Agents: Acetophenone derivatives have been investigated for their antifungal properties.[4][5] The introduction of a bromine atom can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological nucleophiles in fungal cells.
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Antineoplastic Agents: A related compound, 2-Bromo-1-(2,5-dimethylphenyl)ethanone, is used as an intermediate in the synthesis of compounds with potential antineoplastic activity.[6]
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Antiviral Agents: A structurally similar intermediate is used in the synthesis of analogs of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.
Biological Activity and Potential Signaling Pathways (Prospective Analysis)
While no specific biological data or signaling pathway information is currently available for 2-Bromo-1-(2,4-dimethylphenyl)ethanone, the known activities of related compounds allow for a prospective analysis of its potential biological effects.
Potential Antifungal Activity
Numerous studies have demonstrated the antifungal activity of acetophenone derivatives.[4][5] The mechanism of action for many antifungal agents involves the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.
Hypothetical Mechanism of Antifungal Action:
It is plausible that 2-Bromo-1-(2,4-dimethylphenyl)ethanone could act as an alkylating agent. The electrophilic α-carbon could react with nucleophilic residues (e.g., cysteine or histidine) in the active sites of essential fungal enzymes, leading to their irreversible inhibition. One such potential target could be enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.
Below is a conceptual diagram illustrating this hypothetical mechanism.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 6. fiveable.me [fiveable.me]
